BenchChemオンラインストアへようこそ!

N-(2,5-difluorophenyl)-N'-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide

ROMK inhibitor molecular weight optimization lead-likeness

N-(2,5-difluorophenyl)-N'-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide is a synthetic small-molecule ethanediamide (oxalamide) derivative with molecular formula C18H18F2N2O3S and molecular weight 380.4 g/mol. The compound features a 2,5-difluorophenyl moiety linked via an oxalamide bridge to a 4-(thiophen-2-yl)tetrahydro-2H-pyran (oxane) methylamine scaffold.

Molecular Formula C18H18F2N2O3S
Molecular Weight 380.41
CAS No. 1091418-00-6
Cat. No. B2751987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-difluorophenyl)-N'-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide
CAS1091418-00-6
Molecular FormulaC18H18F2N2O3S
Molecular Weight380.41
Structural Identifiers
SMILESC1COCCC1(CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)C3=CC=CS3
InChIInChI=1S/C18H18F2N2O3S/c19-12-3-4-13(20)14(10-12)22-17(24)16(23)21-11-18(5-7-25-8-6-18)15-2-1-9-26-15/h1-4,9-10H,5-8,11H2,(H,21,23)(H,22,24)
InChIKeyZQQJTBQLUOUQCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,5-Difluorophenyl)-N'-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide (CAS 1091418-00-6): Compound Identification and ROMK Inhibitor Class Context


N-(2,5-difluorophenyl)-N'-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide is a synthetic small-molecule ethanediamide (oxalamide) derivative with molecular formula C18H18F2N2O3S and molecular weight 380.4 g/mol [1]. The compound features a 2,5-difluorophenyl moiety linked via an oxalamide bridge to a 4-(thiophen-2-yl)tetrahydro-2H-pyran (oxane) methylamine scaffold. This chemotype aligns structurally with proprietary ROMK (Kir1.1) channel inhibitor series disclosed in the Merck patent family WO2013/062900 and US9073882, which describe substituted nitrogen-containing compounds as inhibitors of the renal outer medullary potassium channel [2]. Unlike many advanced ROMK leads that incorporate complex spirocyclic or benzo-fused ring systems, this compound retains a relatively low molecular-weight, non-annulated architecture, making it a potentially tractable early-stage probe or intermediate for medicinal chemistry optimization.

Why N-(2,5-Difluorophenyl)-N'-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide Cannot Be Interchanged with Other ROMK Inhibitor Chemotypes


ROMK (Kir1.1) inhibitor development has historically been constrained by the challenge of achieving sufficient selectivity over the hERG (Kv11.1) potassium channel, with many early series suffering from single-digit micromolar or even sub-micromolar hERG activity that precludes safe in vivo evaluation [1]. Structural modifications that preserve ROMK potency while diminishing hERG binding are highly scaffold-dependent; a >10-fold improvement in functional hERG/ROMK selectivity ratio has been reported through heterocycle incorporation into the phenacetyl piperazine series, yet these gains are not transferable across distinct chemotypes [1]. The ethanediamide core present in this compound introduces a distinct hydrogen-bonding pharmacophore (oxalamide dicarbonyl) that is absent from the piperazine, benzimidazole, or isobenzofuranone scaffolds dominating known ROMK inhibitors such as VU591, MK-7145, and MK-8153 [2]. Consequently, even minor structural divergence—such as substitution pattern on the phenyl ring or the geometry of the oxane-thiophene spirocenter—can produce large, unpredictable shifts in both target potency and off-target liability. Procurement decisions must therefore be guided by direct scaffold-level evidence rather than class-level assumptions.

N-(2,5-Difluorophenyl)-N'-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide: Quantitative Differentiation Evidence Against Leading ROMK Inhibitor Benchmarks


Molecular Weight Differentiation: 380.4 g/mol Places This Compound in the Lower-MW Quartile of ROMK Inhibitor Chemical Space Relative to MK-7145 (466.5 g/mol) and MK-8153 (>500 g/mol)

The target compound possesses a molecular weight of 380.4 g/mol [1]. This is 86.1 g/mol (18.5%) lower than MK-7145 (466.5 g/mol) [2] and more than 120 g/mol lower than MK-8153. Given that molecular weight is a primary determinant of passive permeability and oral bioavailability according to Lipinski's rule-of-five framework, the target compound's lower MW may offer a formulation and ADME advantage at the lead-optimization stage, provided that potency is not sacrificed. VU591 (368.3 g/mol) is slightly lower in MW, but its benzimidazole scaffold lacks the conformational flexibility of the oxane-thiophene system.

ROMK inhibitor molecular weight optimization lead-likeness

Lipophilicity Differentiation: XLogP3 of 2.8 Positions This Compound Near the Optimal Lipophilicity Window for CNS-Penetrant or Renally-Targeted ROMK Inhibitors Compared to MK-7145 (XLogP 2.04) and VU591 (Estimated LogP ~2.0)

The target compound has an XLogP3 value of 2.8 [1]. This is 0.76 log units higher than MK-7145 (XLogP 2.04) [2] and approximately 0.8 log units above the estimated LogP of VU591. Lipophilicity in the 2–3 range is generally considered favorable for balancing passive permeability with aqueous solubility and metabolic stability. The moderate increase in LogP relative to MK-7145 may enhance membrane partitioning without severely compromising solubility, though empirical solubility measurements are required to confirm this. The difluorophenyl substituent contributes substantially to the increased lipophilicity relative to non-fluorinated oxalamide analogs.

ROMK inhibitor lipophilicity ADME optimization

Hydrogen Bond Donor Count Differentiation: Two H-Bond Donors Align with MK-7145 and Favorable Blood-Brain Barrier Penetration Predictions Relative to Higher-HBD Polyhydroxylated ROMK Leads

The target compound contains exactly two hydrogen bond donors (both NH groups of the oxalamide bridge) [1]. This matches the HBD count of MK-7145 (2) [2] and is substantially lower than polyhydroxylated ROMK inhibitor leads that can carry three or more HBDs, which are known to reduce passive CNS penetration and oral bioavailability. Maintaining a low HBD count is a critical parameter in CNS drug design, where the optimal range is 0–3 donors. This parameter suggests that the target compound, if potent at ROMK, would have comparable passive permeability potential to the clinically evaluated MK-7145.

ROMK inhibitor hydrogen bonding CNS penetration

Rotatable Bond Count Differentiation: Four Rotatable Bonds Indicate Greater Conformational Restriction Than MK-7145 (6 Rotatable Bonds), Potentially Reducing Entropic Penalty Upon Target Binding

The target compound has only 4 rotatable bonds [1], compared to 6 rotatable bonds for MK-7145 [2]. The tetrahydropyran ring and the oxalamide bridge impose conformational constraints that reduce the number of freely rotatable bonds. Lower rotatable bond counts are associated with reduced entropic penalty upon protein binding and improved oral bioavailability in drug-like molecules. This 33% reduction in rotatable bonds versus MK-7145 represents a measurable physicochemical differentiation that may translate into improved binding thermodynamics and/or pharmacokinetic consistency.

ROMK inhibitor conformational restriction binding entropy

Structural Scaffold Class Differentiation: Spirocyclic Tetrahydropyran-Thiophene Motif Distinguished from Piperazine, Benzimidazole, and Isobenzofuranone ROMK Inhibitor Scaffolds, with Potential for Distinct Selectivity Profiles

The target compound contains a 4-(thiophen-2-yl)tetrahydro-2H-pyran (oxane) spirocenter linked to an oxalamide bridge [1]. This scaffold is structurally distinct from the three dominant ROMK inhibitor chemotypes: (a) the bis-nitrobenzimidazole VU591/VU590 series ; (b) the bis-isobenzofuranone MK-7145/MK-8153 series ; and (c) the phenacetyl piperazine series disclosed by Walsh et al. [2]. Independent chemotypes often display divergent off-target profiles; for example, VU590 inhibits Kir7.1 (IC50 = 8 μM) in addition to ROMK, whereas MK-8153 achieves 6,800-fold selectivity over hERG. The oxane-thiophene scaffold has not been characterized for ROMK selectivity in public literature, but its structural divergence from all known series implies that its off-target liability profile cannot be predicted by analogy and must be measured empirically. This represents both a risk and an opportunity: a novel scaffold may evade known selectivity liabilities afflicting established series.

ROMK inhibitor scaffold selectivity chemical diversity

Important Caveat: Absence of Published Biological Activity Data Precludes Direct Potency-Based Differentiation; All Physicochemical Comparisons Serve as Surrogate Metrics Only

As of the available evidence base, no published IC50, Ki, or functional activity data for N-(2,5-difluorophenyl)-N'-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide against ROMK (Kir1.1), hERG, or any other pharmacological target has been identified in peer-reviewed literature, patents, or public databases including ChEMBL, BindingDB, and PubChem BioAssay [1]. The Merck patent family covering ROMK inhibitors (e.g., WO2013/062900, US9073882, US9573961) does not list this specific compound among exemplified structures [2]. This absence of direct target-engagement data represents a critical evidence gap. The physicochemical comparisons presented above must therefore be interpreted as scaffold-level differentiation metrics that may not translate into potency or selectivity advantages. Users are strongly advised to commission in vitro ROMK and hERG profiling before making procurement or lead-selection decisions based on this compound.

data gap ROMK assay potency unknown

N-(2,5-Difluorophenyl)-N'-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide: Research and Industrial Application Scenarios Derived from Quantitative Differentiation Evidence


Lead Optimization Starting Point for ROMK Inhibitor Programs Seeking Reduced Molecular Weight and Improved Ligand Efficiency

The compound's molecular weight of 380.4 g/mol [1] positions it as an attractive starting scaffold for medicinal chemistry programs aiming to discover novel ROMK inhibitors with improved ligand efficiency (binding affinity per heavy atom) relative to advanced leads such as MK-7145 (466.5 g/mol) and MK-8153 (>500 g/mol). The lower MW provides headroom for property-modulating substitutions without exceeding the typical 500 Da oral bioavailability threshold. The presence of the 2,5-difluorophenyl group offers a vector for structure-activity relationship exploration, while the oxane-thiophene spirocenter can serve as a conformational anchor to probe the ROMK binding pocket geometry. Teams should prioritize obtaining ROMK IC50 and hERG selectivity data as the first experimental milestone.

Chemical Biology Tool Compound Development Capitalizing on Scaffold Novelty to Interrogate ROMK Pharmacology Independent of Established Chemotypes

The structural divergence of the 4-(thiophen-2-yl)tetrahydro-2H-pyran scaffold from all known ROMK inhibitor chemotypes [2] makes this compound a candidate for chemical biology probe development. In contrast to VU591 (bis-nitrobenzimidazole series), which also inhibits Kir7.1 (IC50 = 8 μM), a structurally novel scaffold may exhibit a distinct off-target spectrum. Once ROMK activity is confirmed, selectivity profiling against the broader inward rectifier potassium channel family (Kir1–7) and cardiac ion channels (hERG, Nav1.5, Cav1.2) would establish whether this chemotype offers a differentiated pharmacology suitable for mechanistic target validation studies.

Structure-Activity Relationship (SAR) Expansion Through Systematic Modification of the Difluorophenyl and Thiophene Substituents

The target compound's modular architecture—comprising a 2,5-difluorophenyl ring, oxalamide linker, and oxane-thiophene spirocenter—enables systematic SAR exploration through parallel synthesis. The XLogP3 of 2.8 [1] and the rotatable bond count of 4 provide favorable starting points for lipophilicity and conformational restriction. Medicinal chemists can independently vary the phenyl substituent pattern (e.g., 2,4-difluoro, 2-cyano, 2-trifluoromethyl), the thiophene regioisomer (2-thienyl vs. 3-thienyl), and the oxalamide N-substituent to map ROMK potency and selectivity determinants. This SAR platform is well-suited for both academic medicinal chemistry groups and industrial hit-to-lead campaigns.

Procurement for Advanced Intermediate or Fragment Library Stocking Where Novel ROMK Pharmacophores Are Required

For institutional compound management teams or commercial screening library vendors, this compound fills a gap in the ROMK-targeted chemical space by providing a non-annulated oxalamide-thiophene-oxane scaffold that is not represented in public screening collections. Its physicochemical profile (MW 380.4, XLogP3 2.8, HBD 2, rotatable bonds 4) [1] meets standard lead-like criteria and is compatible with high-throughput screening workflows. Procurement of this compound alongside established ROMK inhibitor controls (VU591, MK-7145) would enable comprehensive chemotype coverage in ROMK-focused screening campaigns. However, users should verify compound identity and purity (>95% recommended) via LCMS and 1H NMR before incorporation into screening decks, given the absence of published characterization data from academic sources.

Quote Request

Request a Quote for N-(2,5-difluorophenyl)-N'-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.